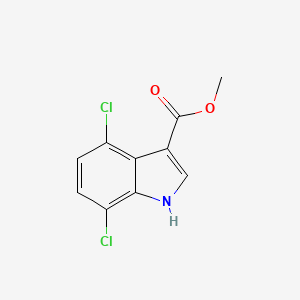
2,3-Bis(1H-tetrazole-5-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-1H-tetrazol-5-ylpyrazine is a heterocyclic compound with the molecular formula C6H4N10. It is characterized by the presence of two tetrazole rings attached to a pyrazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di-1H-tetrazol-5-ylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with sodium azide, leading to the formation of the tetrazole rings. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-di-1H-tetrazol-5-ylpyrazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di-1H-tetrazol-5-ylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole rings can be modified with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives .
Aplicaciones Científicas De Investigación
2,3-Di-1H-tetrazol-5-ylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s high nitrogen content makes it a candidate for studying nitrogen metabolism in biological systems.
Industry: Used in the development of high-energy materials and explosives due to its stability and energy content
Mecanismo De Acción
The mechanism of action of 2,3-di-1H-tetrazol-5-ylpyrazine involves its interaction with molecular targets through its tetrazole and pyrazine rings. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential activity in multiple biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(1H-tetrazol-5-yl)pyrazine
- 2,3-Bis(1H-tetrazole-5-yl)pyrazine
- Pyrazine, 2,3-bis(2H-tetrazol-5-yl)-
Uniqueness
2,3-Di-1H-tetrazol-5-ylpyrazine is unique due to its specific arrangement of tetrazole rings on the pyrazine core. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and pharmaceuticals .
Propiedades
Fórmula molecular |
C6H4N10 |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
2,3-bis(2H-tetrazol-5-yl)pyrazine |
InChI |
InChI=1S/C6H4N10/c1-2-8-4(6-11-15-16-12-6)3(7-1)5-9-13-14-10-5/h1-2H,(H,9,10,13,14)(H,11,12,15,16) |
Clave InChI |
CBJAEVFEWZSWOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C2=NNN=N2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)



![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
